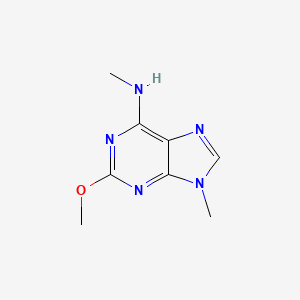

2-Methoxy-N,9-dimethyl-9H-purin-6-amine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

61494-92-6 |

|---|---|

Molekularformel |

C8H11N5O |

Molekulargewicht |

193.21 g/mol |

IUPAC-Name |

2-methoxy-N,9-dimethylpurin-6-amine |

InChI |

InChI=1S/C8H11N5O/c1-9-6-5-7(13(2)4-10-5)12-8(11-6)14-3/h4H,1-3H3,(H,9,11,12) |

InChI-Schlüssel |

ARCWCDLTGRXPSB-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=C2C(=NC(=N1)OC)N(C=N2)C |

Herkunft des Produkts |

United States |

The Chemical Compound: 2 Methoxy N,9 Dimethyl 9h Purin 6 Amine

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is primarily derived from chemical supplier databases. bldpharm.com

| Property | Value |

| CAS Number | 61494-92-6 |

| Molecular Formula | C₈H₁₁N₅O |

| Molecular Weight | 193.21 g/mol |

| IUPAC Name | This compound |

| SMILES | CN1C=NC2=C(NC)N=C(OC)N=C12 |

Synthesis and Characterization

Detailed, peer-reviewed synthetic procedures and comprehensive characterization data for this compound are not readily found in published scientific literature. However, general methods for the synthesis of related 2,6,9-trisubstituted purines often involve the sequential nucleophilic displacement of halogens from a di- or tri-chloropurine starting material. researchgate.netresearchgate.net For instance, the synthesis of N-substituted purines can be achieved through the alkylation of the purine core. nih.gov The synthesis of 2-substituted purines can be accomplished via various cross-coupling reactions or nucleophilic substitution on an appropriately activated precursor. tandfonline.comopenaccesspub.orgnih.gov

Research Applications and Biological Activity

There is a notable absence of published studies detailing the specific research applications or biological activity of this compound. While numerous purine analogues have been investigated for their potential as, for example, anticancer or antiviral agents, no such data is publicly available for this specific compound. nih.govaacrjournals.org The biological activity of purine derivatives is highly dependent on the nature and position of their substituents. nih.gov For example, substitutions at the N6 and N9 positions are known to influence the activity of cytokinins, a class of plant hormones. nih.gov Similarly, modifications at the C2 and C6 positions of the purine ring are crucial for the affinity and selectivity of ligands for adenosine (B11128) receptors. nih.gov Without experimental data, any potential biological role for this compound remains speculative.

Synthetic Strategies for this compound: A Detailed Examination

The synthesis of specifically substituted purine derivatives is a cornerstone of medicinal chemistry and chemical biology. The compound this compound represents a unique scaffold with distinct functional groups at the C2, N6, and N9 positions. This article delineates the synthetic strategies and chemical derivatization methodologies pertinent to this molecule, focusing on the construction of the purine core and the regioselective introduction of its characteristic substituents.

Molecular and Biochemical Mechanistic Investigations

Modulation of Enzyme Activity by Purine (B94841) Analogs

Purine analogs represent a class of molecules that mimic endogenous purines, such as adenine (B156593) and guanine (B1146940). This structural similarity allows them to interact with various enzymes, modulating their activity and interfering with cellular processes. The specific nature of these interactions is dictated by the substitutions on the purine core, leading to a wide range of biochemical effects.

Purine analogs frequently exert their effects by targeting the enzymes involved in the synthesis and breakdown of purines. wikipedia.org The metabolic activation of many purine analogs is a prerequisite for their activity. For instance, 6-mercaptopurine (B1684380) (6-MP) and thioguanine are activated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form their respective ribonucleotides. nih.govwikipedia.org These nucleotide analogs can then inhibit key enzymes in the de novo purine synthesis pathway.

The catabolism of purines is also a key target. Both endogenous purines and their analogs can be processed by a series of enzymes. Adenine and guanine metabolic pathways ultimately converge to form xanthine (B1682287). utah.eduwikipedia.org Adenosine (B11128) is first converted to inosine (B1671953) by adenosine deaminase, while guanine can be deaminated directly to xanthine. wikipedia.org Inosine is then processed to hypoxanthine, which is subsequently oxidized to xanthine by xanthine oxidase. utah.eduwikipedia.org This same enzyme, xanthine oxidase, is responsible for the final step in the pathway, the oxidation of xanthine to uric acid. wikipedia.org

Purine analogs can inhibit these catabolic enzymes. Allopurinol (B61711), an isomer of hypoxanthine, is a classic example of a purine analog that acts as a potent inhibitor of xanthine oxidase. nih.gov Its metabolite, oxypurinol, is also an effective inhibitor of the enzyme. nih.gov By blocking this enzyme, allopurinol prevents the breakdown of other purine analogs like 6-MP, thereby potentiating their effects, and reduces the production of uric acid. nih.gov Another key enzyme in purine metabolism is thiopurine S-methyltransferase (TPMT), which inactivates thiopurine drugs like thioguanine by methylating them. wikipedia.org Genetic variations in TPMT can lead to altered drug metabolism and increased risk of toxicity. wikipedia.org

While direct enzymatic studies on 2-Methoxy-N,9-dimethyl-9H-purin-6-amine are limited in publicly available literature, the extensive research on its structural analogs provides a strong basis for understanding its potential biochemical mechanisms. The substitutions at the C2 (methoxy), N6 (methylamino), and N9 (methyl) positions suggest that it belongs to the class of 2,6,9-substituted purines, which have been widely investigated as modulators of various enzyme families.

Topoisomerase II is a vital enzyme that manages DNA topology by creating transient double-strand breaks, a process fueled by the hydrolysis of ATP. nih.gov A number of purine analogs have been identified as catalytic inhibitors of this enzyme. Unlike topoisomerase poisons, which stabilize the DNA-enzyme complex, catalytic inhibitors block the enzyme's activity before DNA cleavage occurs, often by interfering with ATP binding and hydrolysis. nih.gov

Analogs with substitutions at the C2, N6, and N9 positions of the purine ring have shown significant potential as ATP-competitive inhibitors of topoisomerase II. nih.gov For example, a purine diamine analog, QAP 1, was developed as a potent catalytic inhibitor of both topoisomerase II alpha and beta, blocking the enzyme's ATPase and decatenation activities at sub-micromolar concentrations. nih.gov Similarly, studies on other substituted purines, such as the S6-substituted thioguanine analog NSC35866 and O6-substituted guanine analogs like O6-benzylguanine, have demonstrated inhibition of the topoisomerase II ATPase reaction. nih.gov These compounds function as catalytic inhibitors in cellular environments, capable of antagonizing the DNA damage induced by topoisomerase poisons. nih.gov

| Compound/Analog | Target Enzyme | IC50 Value | Notes |

| Etoposide (B1684455) | Topoisomerase II | 78.4 µM nih.gov | A well-known topoisomerase II poison, for comparison. |

| Doxorubicin | Topoisomerase II | 2.67 µM nih.gov | A well-known topoisomerase II poison, for comparison. |

| Compound 8d (Naphthofurandione derivative) | Topoisomerase II | 1.19 µM nih.gov | Exhibited potent inhibitory activity. |

| Compound 8i (Benzofuroquinolinedione derivative) | Topoisomerase II | 0.68 µM nih.gov | Showed more potent activity than etoposide and doxorubicin. |

| QAP 1 | Topoisomerase II | Sub-micromolar | Potent ATP-competitive catalytic inhibitor. nih.gov |

Ribonucleotide reductase (RR) is the rate-limiting enzyme in the synthesis of deoxyribonucleotides, the essential precursors for DNA replication and repair. nih.gov Consequently, it is a significant target for anticancer therapies. Several purine nucleoside analogs have been shown to be potent inhibitors of RR.

Fludarabine (B1672870) (a fluorinated adenosine analog) and cladribine (B1669150) (a chlorinated deoxyadenosine (B7792050) analog) are two prominent examples. wikipedia.orgmedscape.com Upon entering the cell, these analogs are phosphorylated to their active triphosphate forms. The active metabolite of cladribine, 2-chloro-deoxyadenosine triphosphate (2Cl-dATP), is a powerful inhibitor of ribonucleotide reductase. nih.gov Inhibition of RR leads to an imbalance and depletion of the intracellular deoxynucleotide triphosphate pools, which in turn stalls DNA synthesis and can trigger apoptosis. nih.govnih.gov Gemcitabine, a cytidine (B196190) analog, also functions in part by inhibiting ribonucleotide reductase. medscape.com

The mechanism of inhibition often involves the analog competing with the natural substrate. For example, the active form of cladribine, 2Cl-dATP, competes with dATP for binding to an allosteric activity site on the enzyme, leading to its inhibition. nih.gov

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are master regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for drug development. Purine analogs have been extensively explored as ATP-competitive inhibitors of CDKs.

Roscovitine (B1683857), a 2,6,9-substituted purine, is a potent and selective inhibitor of several CDKs, including CDK2. nih.gov Crystal structures of CDK2 in complex with roscovitine reveal that the purine core of the inhibitor occupies the adenine-binding pocket of the kinase, directly competing with ATP. nih.gov The substituents at the C2, N6, and N9 positions are crucial for its potency and selectivity. nih.gov Structure-activity relationship (SAR) studies on various purine series have further refined the understanding of these interactions. For instance, in one series of 2-anilino-6-alkoxypurines, the size of the 6-alkoxy group was found to correlate with CDK2 inhibitory activity. ncl.ac.uk

| Compound/Analog | Target Kinase | IC50 Value (µM) | Selectivity Notes |

| NU6102 | CDK2 | 0.005 ncl.ac.uk | Potent and selective for CDK2 over CDK7 (IC50 = 4.4 µM). ncl.ac.uk |

| NU6247 | CDK2 | 0.12 ncl.ac.uk | Equipotent inhibitor of CDK2 and CDK7 (IC50 = 0.23 µM). ncl.ac.uk |

| Roscovitine | CDK2 | Potent inhibitor | Competitive inhibitor for ATP binding. nih.gov |

| Compound 3 (sulfonamide) | CDK2 | 0.012 ncl.ac.uk | Potent CDK2 inhibitor with some CDK7 activity (IC50 = 0.67 µM). ncl.ac.uk |

The structural versatility of purine analogs allows them to interact with a broader range of enzymes beyond those already discussed. For example, O6-substituted guanine analogs, which are structurally related to the core of this compound, are known to interact with the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT). nih.gov These analogs can act as substrates for MGMT, leading to its irreversible inactivation. nih.gov

In addition to ribonucleotide reductase, the purine analog fludarabine is also known to inhibit other enzymes involved in DNA replication, such as DNA primase and DNA ligase I. wikipedia.org Furthermore, some purine analogs have demonstrated activity against histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression. medscape.com For example, belinostat (B1667918) and vorinostat (B1683920) are HDAC inhibitors used in cancer therapy. medscape.com

Enzyme Inhibition Profiles of this compound Analogs

Receptor Binding and Signaling Pathway Modulation

The purine core of this compound suggests a potential interaction with purinergic receptors, a family of cell surface receptors activated by extracellular nucleotides and nucleosides like ATP and adenosine. nih.gov These receptors are crucial in regulating a vast array of physiological and pathological processes. nih.gov

While direct binding studies on this compound are not extensively documented, research on structurally related N6,9-disubstituted adenines provides a framework for its potential activity. This class of compounds has been identified as potent antagonists of A1 adenosine receptors. nih.gov

Studies on a series of N6-substituted 9-methyladenines revealed that substitutions at the N6 and N9 positions significantly influence binding affinity and selectivity for A1 and A2A adenosine receptors. nih.govnih.gov Specifically, an N6-substituent can markedly increase the potency at A1 receptors while having a lesser effect or even decreasing potency at A2 receptors. nih.gov For instance, substituting the N6 position with a cyclopentyl group resulted in up to a 39-fold selectivity for the A1 receptor over the A2 receptor. nih.gov The nature of the 9-substituent also impacts potency, with hydrophobicity playing a role. nih.gov These findings suggest that the N-methyl and 9-methyl groups on the target compound are critical determinants of its potential receptor interaction profile. The 2-methoxy modification adds another layer of complexity, potentially influencing receptor affinity and selectivity, though specific data is lacking.

The A1 and A2A receptors are the most abundant adenosine receptor subtypes in the brain, where they generally mediate opposing effects; A1 activation is typically inhibitory, while A2A activation is excitatory. iu.edu Other purinergic receptors, such as A3 and P2X7, are also significant pharmacological targets, particularly in the context of inflammation and cancer. researchgate.netfrontiersin.org

| Compound Class/Analog | Receptor Target | Key Finding | Reference |

|---|---|---|---|

| N6-Substituted 9-methyladenines | A1 and A2A Adenosine Receptors | N6 substitutions can significantly increase potency at A1 receptors and confer selectivity over A2 receptors. | nih.gov |

| N6,9-disubstituted adenines | A1 and A2A Adenosine Receptors | N6-cyclopentyl substitution enhances A1 receptor potency and selectivity. The hydrophobicity of the 9-substituent also modulates potency. | nih.gov |

| N6-Cyclopentyl-9-methyladenine | A1 and A2A Adenosine Receptors | Demonstrates significant selectivity for A1 receptors (Ki = 0.5-1.3 µM) over A2 receptors (KB = 5-25 µM). | nih.gov |

Currently, there is no available scientific literature detailing studies on the interaction between this compound and histamine (B1213489) H3 receptors. Research into H3 receptor ligands has typically focused on compounds with different structural scaffolds.

Given the potential for this compound to act as a purinergic receptor ligand, its primary mechanism for modulating cellular signaling would be through these receptors. Adenosine receptors (A1, A2A, A2B, A3) are G protein-coupled receptors (GPCRs) that influence the activity of adenylyl cyclase. nih.gov

If the compound acts as an A1 receptor antagonist, as suggested by studies on related molecules, it would block the inhibitory effect of adenosine on adenylyl cyclase, thereby preventing a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, if it were to interact with A2A receptors, it would modulate their stimulatory effect on the same pathway. nih.gov P2X7 receptors function as ligand-gated ion channels, and their activation leads to cation influx, membrane depolarization, and downstream events like inflammasome activation. nih.govresearchgate.net A3 receptor activation is linked to various pathways, including pro-apoptotic signaling in cancer cells. researchgate.netfrontiersin.org Therefore, the modulation of these pathways by this compound is plausible but contingent on its specific receptor binding profile, which requires further investigation.

Interference with Nucleic Acid Synthesis and Function

Purine analogs are well-known for their ability to interfere with the synthesis and function of DNA and RNA, forming the basis of many antiviral and anticancer therapies. This interference can occur through several mechanisms, including the inhibition of enzymes involved in nucleotide metabolism or direct incorporation into nucleic acid chains.

For a purine analog to be incorporated into DNA or RNA, it must first be converted intracellularly to its corresponding nucleoside triphosphate form. Research on related acyclic nucleotide analogs, such as 9-(2-phosphonylmethoxyethyl)guanine (PMEG) and 9-(2-phosphonylmethoxyethyl)adenine (PMEA), demonstrates that these compounds undergo intracellular phosphorylation to their active diphosphate (B83284) forms. nih.gov These active metabolites can then compete with natural deoxynucleotide triphosphates (dNTPs) for incorporation into DNA by polymerases. nih.gov

Although this compound is not a nucleotide analog itself, its purine structure makes it a candidate for enzymatic processing that could lead to derivatives capable of being incorporated into nucleic acids. If incorporated, the modifications on the purine ring—the 2-methoxy and N6-methyl groups—would likely disrupt normal nucleic acid function. Such altered bases can interfere with the template function during subsequent rounds of replication or transcription and may disrupt the binding of proteins that recognize specific DNA or RNA sequences.

The incorporation of purine analogs can terminate DNA chain elongation or, if elongation proceeds, create a structurally altered site that affects replication and repair. Studies on acyclic nucleotide analogs show they are potent inhibitors of cellular DNA synthesis. nih.gov The diphosphates of these analogs act as substrates for cellular DNA polymerases, and their incorporation efficiency varies. For example, DNA polymerase delta incorporates the diphosphate of PMEG much more efficiently than that of PMEA, correlating with its higher cytotoxicity. nih.gov

Furthermore, purine analogs can perturb the cellular pools of natural dNTPs. Treatment of cells with compounds like PMEG, PMEDAP (the 2,6-diaminopurine (B158960) analog), and PMEA leads to an increase in dNTP pools, particularly dATP, while not significantly affecting dGTP levels. nih.gov This imbalance in nucleotide pools can itself be mutagenic and can inhibit DNA replication. The presence of an analog like this compound could potentially trigger similar effects, leading to the inhibition of DNA replication and the induction of cellular stress responses.

Disruption of Gene Expression and Transcriptional Processes

As a purine analog, this compound is anticipated to interfere with the intricate processes of gene expression and transcription through several potential mechanisms. These mechanisms are common among synthetic purine derivatives designed to mimic endogenous purines like adenine and guanine.

One primary mechanism of action for many purine analogs is their ability to be incorporated into DNA and RNA during replication and transcription. medscape.comnih.gov This incorporation can lead to significant disruptions in gene expression. For instance, the presence of a modified base can cause point mutations, frameshift mutations, or terminate chain elongation during nucleic acid synthesis. wikipedia.org The N,9-dimethyl and 2-methoxy substitutions on the purine ring of this specific compound would likely alter the hydrogen bonding patterns with complementary bases, potentially leading to mispairing and subsequent errors in the genetic code. wikipedia.org

Furthermore, purine analogs can allosterically inhibit enzymes that are crucial for nucleotide metabolism. wikipedia.org By binding to these enzymes, they can disrupt the delicate balance of the nucleotide pool within the cell. An imbalance in the available nucleotides can, in turn, affect the fidelity and rate of transcription. mit.edu For example, a reduction in the availability of ATP or GTP, which are essential for RNA synthesis, could globally suppress gene expression.

The regulation of gene expression is also intricately linked to epigenetic modifications. Some purine analogs have been shown to influence the activity of enzymes involved in DNA methylation and histone modification. nih.govmdpi.com For example, alterations in the levels of S-adenosylmethionine (SAM), a universal methyl donor derived from the purine metabolic pathway, can impact the methylation patterns of DNA and histones, thereby altering gene expression profiles. academie-sciences.fr While not directly demonstrated for this compound, it is plausible that its interaction with purine metabolic pathways could indirectly lead to such epigenetic changes.

The table below summarizes the potential effects of this compound on transcriptional processes, based on the known actions of related purine analogs.

| Potential Transcriptional Disruption Mechanism | Description | Potential Consequence |

| Nucleic Acid Incorporation | The compound may be recognized by DNA and RNA polymerases and incorporated into growing nucleic acid chains. | Introduction of mutations, chain termination, altered RNA function. medscape.comnih.gov |

| Enzyme Inhibition | Competitive or non-competitive inhibition of enzymes in the de novo or salvage purine biosynthesis pathways. | Altered nucleotide pools, leading to reduced transcription fidelity and rate. wikipedia.org |

| Epigenetic Alterations | Indirect influence on DNA methyltransferases and histone-modifying enzymes through disruption of metabolic pathways that provide essential cofactors like SAM. | Changes in gene expression patterns without altering the DNA sequence itself. nih.govmdpi.comacademie-sciences.fr |

Cellular Uptake and Metabolic Conversion Studies

The entry of this compound into cells and its subsequent metabolic fate are critical determinants of its biological activity. Based on studies of other purine derivatives, a multi-step process involving specific transporters and metabolic enzymes is likely.

Cellular uptake of purine analogs is often mediated by nucleoside transporters. nih.gov These transporters, such as equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), facilitate the movement of nucleosides and nucleobases across the cell membrane. nih.gov The efficiency of uptake can be influenced by the specific substitutions on the purine ring, which may affect the affinity of the compound for these transporters. nih.gov

Once inside the cell, this compound would likely be subject to metabolic conversion by enzymes of the purine metabolic pathways. wikipedia.orgnih.gov The de novo synthesis pathway builds purines from simpler molecules, while the salvage pathway recycles pre-existing purine bases. mhmedical.com Purine analogs are often substrates for enzymes in the salvage pathway.

Key enzymes that could potentially metabolize this compound include:

Phosphoribosyltransferases: Such as adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which could convert the purine base into its corresponding nucleotide. researchgate.net

Kinases: If the compound is first converted to a nucleoside, cellular kinases could then phosphorylate it to the mono-, di-, and triphosphate forms. nih.gov

Demethylases and Deaminases: The methyl and methoxy (B1213986) groups could potentially be removed by cellular enzymes, leading to the formation of different metabolites.

The metabolic conversion of this compound is crucial as the resulting metabolites, particularly the nucleotide forms, are often the primary active molecules that exert the biological effects, such as incorporation into nucleic acids or enzyme inhibition. nih.gov

The table below outlines the probable steps in the cellular uptake and metabolic conversion of this compound.

| Process | Key Molecular Players | Description |

| Cellular Uptake | Equilibrative Nucleoside Transporters (ENTs), Concentrative Nucleoside Transporters (CNTs) | Facilitated diffusion or active transport of the compound across the cell membrane. nih.govnih.gov |

| Metabolic Activation | Adenine Phosphoribosyltransferase (APRT), Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), Nucleoside Kinases | Conversion of the purine base analog to its nucleotide form (e.g., monophosphate), which is often the biologically active species. nih.govresearchgate.net |

| Metabolic Modification | Demethylases, Deaminases, Oxidases | Enzymatic alteration of the substituent groups on the purine ring, leading to the formation of various metabolites with potentially different activities. wikipedia.org |

| Catabolism | Xanthine Oxidase | Potential degradation of the purine ring, leading to excretable end products. mdpi.com |

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity and Receptor Affinity

The substituent at the 2-position of the purine (B94841) ring is a key determinant of a compound's potency and selectivity. While bulky substituents at this position are generally considered unfavorable for certain activities like cytotoxicity nih.gov, the introduction of smaller, specific groups can enhance biological effects. For instance, in the context of adenosine (B11128) receptor agonists, 2-alkynyl substitutions have been shown to be highly potent. nih.gov

The presence of a methoxy (B1213986) group, as in the title compound, is significant. While direct SAR studies on 2-methoxy-N,9-dimethyl-9H-purin-6-amine are not extensively documented, research on related 2-substituted purines provides valuable insights. For example, the replacement of a hydrogen or a larger group with a methoxy group can alter the electronic properties and hydrogen-bonding capabilities of the purine core, thereby influencing its interaction with receptor binding sites. In some cases, a 2-chloro substituent is known to be more potent than adenosine itself. medchemexpress.com

| Compound Analog | 2-Position Substituent | Observed Biological Effect |

| A | Methoxy | Potentially alters electronic and hydrogen-bonding properties. |

| B | Halogen (e.g., Chloro) | Can increase potency at certain receptors. medchemexpress.com |

| C | Amino | May increase cytotoxicity in some contexts. |

| D | Alkylthio | Can modulate receptor affinity and selectivity. |

| E | Alkynyl | Often leads to highly potent adenosine A2A receptor agonists. nih.gov |

This table presents a generalized summary based on broader purine analog studies.

The N6-position of the purine ring is crucial for determining selectivity, particularly for adenosine receptors. Small alkyl groups, such as the methyl group in this compound, have been associated with selectivity for human A3 adenosine receptors versus their rat counterparts. nih.gov The nature of the N6-substituent can dramatically shift the compound's profile from an agonist to an antagonist.

The introduction of different groups, such as methoxyamino, aryl, or various alkylamino moieties, can fine-tune the receptor affinity and efficacy. For instance, N6-benzyl substitutions often lead to A3 receptor selectivity. nih.gov In the development of antiviral agents, novel N6-substituted purine analogs have been explored for their ability to act as ambiguous substrates during viral replication, leading to lethal mutagenesis. researchgate.net

| Compound Analog | N6-Position Substituent | Observed Effect on Receptor Affinity/Activity |

| A | Methyl | Associated with selectivity for human A3 adenosine receptors. nih.gov |

| B | Methoxyamino | Can modulate biological activity through altered electronic and steric profiles. |

| C | Aryl (e.g., Benzyl) | Often confers selectivity for the A3 adenosine receptor. nih.gov |

| D | Alkylamino | The size and nature of the alkyl group can significantly impact potency and selectivity. |

This table presents a generalized summary based on broader purine analog studies.

| Compound Analog | N9-Position Substituent | Observed Biological Effect |

| A | Methyl | Contributes to the overall lipophilicity and steric profile. |

| B | Alkyl (larger chains) | Can enhance binding affinity and selectivity for certain enzymes like kinases. nih.gov |

| C | Aryl | Can influence binding to RNA targets and exhibit antiviral activity. nih.gov |

This table presents a generalized summary based on broader purine analog studies.

Furthermore, the rotatable bonds, such as the one connecting the methoxy group at the 2-position and the methylamino group at the N6-position, allow for conformational flexibility. This flexibility enables the molecule to adopt different spatial arrangements to fit into various binding pockets, which is a critical aspect of its structure-activity relationship.

Pharmacophore Elucidation

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups required for biological activity. For 2,6,9-trisubstituted purines, a pharmacophore model would typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features.

Based on the SAR data, a potential pharmacophore for analogs of this compound might include:

A hydrogen bond acceptor feature associated with the nitrogen atoms of the purine ring.

A hydrogen bond donor feature from the N6-amino group.

A hydrophobic/aromatic region defined by the purine ring itself.

Specific steric volumes defined by the substituents at the 2, 6, and 9 positions.

The elucidation of a precise pharmacophore model often relies on computational studies of a series of active and inactive compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies use statistical methods to correlate the chemical structure of compounds with their biological activity. For purine derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against various targets, such as c-Src tyrosine kinase. researchgate.net

A QSAR model for this compound and its analogs would involve calculating various molecular descriptors, such as electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., logP). These descriptors would then be correlated with a measure of biological activity (e.g., IC50 values). Such models can provide valuable insights into the key molecular features driving the activity and guide the design of new, more potent analogs. For instance, a 3D-QSAR study on purine derivatives found that steric properties had a more significant contribution to cytotoxicity than electronic properties. nih.gov

Development and Validation of QSAR Models

The development of robust Quantitative Structure-Activity Relationship (QSAR) models is a systematic process aimed at correlating the structural or property descriptors of compounds with their biological activities. For purine derivatives, this process is fundamental to understanding their mechanism of action and to guide the synthesis of more potent and selective analogs.

The initial step in QSAR model development involves the compilation of a dataset of purine compounds with their corresponding biological activities, often expressed as IC₅₀ or EC₅₀ values. These values are typically converted to a logarithmic scale (pIC₅₀ or pEC₅₀) for the analysis. The dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. researchgate.net

Various statistical methods are employed to generate QSAR models. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to establish a linear relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). researchgate.net The selection of relevant descriptors is a crucial step to avoid overfitting and to ensure the model is mechanistically interpretable.

Once a model is developed, it must be rigorously validated to assess its robustness and predictive ability. researchgate.net Validation is typically performed through internal and external validation procedures. researchgate.net Internal validation often involves the leave-one-out cross-validation (q²) technique, where a molecule is removed from the training set, and its activity is predicted by the model built from the remaining molecules. This process is repeated for each molecule in the training set. researchgate.net

External validation is performed using the test set, which was not used during model development. The predictive ability of the model is assessed by how well it predicts the activities of the compounds in the test set, often measured by the predictive r² (pred_r²). researchgate.net A reliable QSAR model should have a high correlation coefficient (r²) for the training set, a high cross-validated correlation coefficient (q²), and a high predictive r² for the test set. researchgate.net

Table 1: Key Statistical Parameters for QSAR Model Validation

This interactive table summarizes the common statistical parameters used to validate QSAR models for purine derivatives, along with their generally accepted threshold values for a robust model.

| Parameter | Symbol | Description | Acceptable Value |

| Correlation Coefficient | r² | Measures the goodness of fit of the model for the training set. | > 0.6 |

| Cross-validated Correlation Coefficient | q² | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive Correlation Coefficient | pred_r² | Measures the predictive ability of the model for an external test set. | > 0.5 |

This data is representative of typical values found in QSAR studies of substituted purine analogs and serves as a general guideline. researchgate.netnih.gov

Correlation of Molecular Descriptors with Biological Responses

In QSAR studies of purine analogs, molecular descriptors are quantitative representations of the physicochemical properties of the molecules. The correlation of these descriptors with biological responses provides insights into the structural requirements for activity. For compounds like this compound, the nature of the substituents at the C2, N6, and N9 positions of the purine ring significantly influences their biological effects.

Studies on various substituted purines have highlighted the importance of several classes of molecular descriptors:

Steric Descriptors: These descriptors relate to the size and shape of the molecule or its substituents. In some series of 2,6,9-trisubstituted purine derivatives, 3D-QSAR models have shown that steric properties can have a dominant contribution to explaining the cytotoxicity of the compounds. nih.govnih.gov For instance, the presence of bulky substituents at the C2 position of the purine ring can be unfavorable for certain biological activities. nih.gov

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as charge distribution and the ability to form hydrogen bonds. The electronic nature of the substituents on the purine ring can play a significant role in their interaction with biological targets. For example, the presence of hydrogen bond donors has been identified as a significant descriptor in some QSAR models for purine derivatives. researchgate.net

Hydrophobic Descriptors: These descriptors, often represented by LogP, describe the lipophilicity of a compound. The hydrophobicity of the substituents can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

The analysis of the contribution of these descriptors in a QSAR model can guide the rational design of new compounds. For example, if a model indicates that a smaller, electron-donating group at the C2 position and a specific hydrophobic group at the N9 position are favorable for activity, medicinal chemists can focus on synthesizing analogs with these features.

Table 2: Correlation of Molecular Descriptor Types with Biological Activity in Purine Analogs

This interactive table illustrates the general influence of different types of molecular descriptors on the biological responses of substituted purine derivatives based on published QSAR studies.

| Descriptor Type | Examples | General Influence on Biological Response |

| Steric | Molar Refractivity, Molecular Weight, Sterimol parameters | The size and shape of substituents can be critical. Bulky groups at certain positions may decrease activity due to steric hindrance at the target binding site. nih.gov |

| Electronic | Dipole Moment, Partial Atomic Charges, H-bond donor/acceptor counts | The electronic properties influence ligand-receptor interactions. Electron-withdrawing or -donating groups can modulate binding affinity. researchgate.net |

| Topological | Connectivity Indices, Wiener Index | These descriptors relate to the branching and overall topology of the molecule and can be correlated with its interaction with a receptor. |

| Hydrophobic | LogP, Hydrophobic field contributions in 3D-QSAR | Lipophilicity affects absorption, distribution, and the ability to interact with hydrophobic pockets in the target. nih.gov |

The specific impact of each descriptor is dependent on the biological target and the specific series of compounds being studied.

Computational Approaches and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as 2-Methoxy-N,9-dimethyl-9H-purin-6-amine, within the active site of a protein.

Prediction of Binding Modes and Affinities

Studies on similar substituted purines have demonstrated that even minor chemical modifications can significantly alter binding affinities. For instance, the substitution pattern on the purine (B94841) ring has been shown to be a key determinant of binding potency to various receptors. In a series of purine derivatives designed as histamine (B1213489) H3 receptor ligands, modifications at the C2 and N9 positions, along with the nature of the substituent at C6, were critical in achieving high binding affinities, with some analogues exhibiting Ki values in the low nanomolar range.

Analysis of Protein-Ligand Hydrogen Bonding and Hydrophobic Interactions

The stability of a protein-ligand complex is largely governed by a network of hydrogen bonds and hydrophobic interactions. For this compound, several key interactions can be predicted:

Hydrogen Bonding: The purine ring itself contains several nitrogen atoms that can act as hydrogen bond acceptors. Specifically, the N1, N3, and N7 atoms of the purine core are potential sites for hydrogen bonding with amino acid residues such as arginine, histidine, lysine, serine, and threonine within a protein's active site. The exocyclic amine at the C6 position can also participate as a hydrogen bond donor. The oxygen atom of the methoxy (B1213986) group at the C2 position introduces an additional hydrogen bond acceptor site. The formation of one or more stable hydrogen bonds is often a critical factor for high-affinity binding.

The interplay between hydrogen bonding and hydrophobic interactions dictates the precise orientation and stability of the ligand within the binding site.

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics

Molecular dynamics simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational changes and flexibility over time. An MD simulation of this compound, either in solution or within a protein binding site, would reveal important details about its structural dynamics.

While the purine core is a relatively rigid structure, the substituents, particularly the methoxy and N,N-dimethylamino groups, possess rotational freedom. MD simulations can track the torsional angles of these groups, revealing their preferred orientations and the energy barriers between different conformations. The dynamics of these substituents can be crucial for adapting to the specific shape and chemical environment of a binding pocket.

In the context of a protein-ligand complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. By simulating the complex over nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound or if it undergoes significant conformational changes or even dissociates. These simulations can also highlight the role of water molecules in mediating protein-ligand interactions and provide a more accurate estimation of binding free energies.

First-Principles Electronic Structure Calculations

First-principles electronic structure calculations, based on quantum mechanics, provide a detailed understanding of the electronic properties of a molecule. These methods can be used to investigate tautomeric stability, relative energies of different conformations, and the distribution of atomic charges.

Tautomeric Stability and Relative Energies

Purine derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a hydrogen atom and a double bond. For this compound, the primary tautomeric equilibrium to consider would be between the amino and imino forms of the 6-amine group.

Quantum chemical calculations are essential for determining the relative energies of these tautomers and predicting which form is more stable in the gas phase and in different solvent environments. For related N-methoxy-9-methyl-9H-purin-6-amines, it has been shown that a great diversity in the amino/imino tautomeric ratios can be observed. The stability of a particular tautomer is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents. Computational studies on similar heterocyclic systems have shown that the choice of the computational method and basis set can significantly impact the predicted tautomeric equilibrium.

The relative energies of different conformers, arising from the rotation of the methoxy and dimethylamino groups, can also be calculated. This provides a detailed potential energy surface that can help to understand the molecule's flexibility and the likelihood of adopting specific conformations.

Atomic Charge Analysis

The distribution of electron density within a molecule is a key determinant of its chemical reactivity and intermolecular interactions. Atomic charge analysis, using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be performed to calculate the partial atomic charges on each atom of this compound.

This analysis would likely reveal that the nitrogen and oxygen atoms carry partial negative charges, making them nucleophilic and capable of acting as hydrogen bond acceptors. Conversely, the hydrogen atoms of the methyl groups and the purine ring would carry partial positive charges. The distribution of these charges is critical for understanding the molecule's electrostatic potential and its ability to interact with the electrostatic field of a protein's active site. The charge distribution also influences the molecule's dipole moment and other electronic properties.

The following table summarizes the key computational insights for this compound:

| Computational Method | Investigated Property | Predicted Insights for this compound |

| Molecular Docking | Binding Mode and Affinity | The purine core is expected to anchor the molecule in the binding site, with substituents forming specific interactions. Binding affinity will be influenced by the precise fit and intermolecular forces. |

| Protein-Ligand Interactions | Hydrogen bonds are likely to form with the nitrogen and oxygen atoms. Hydrophobic interactions will be driven by the methyl groups. | |

| Molecular Dynamics | Conformational Dynamics | The methoxy and dimethylamino groups will exhibit rotational flexibility. The stability of the binding pose within a protein can be assessed over time. |

| First-Principles Calculations | Tautomeric Stability | The relative energies of amino and imino tautomers can be determined, predicting the predominant form under different conditions. |

| Atomic Charge Distribution | Nitrogen and oxygen atoms will have partial negative charges, while hydrogen and carbon atoms will have varying degrees of partial positive charge, dictating electrostatic interactions. |

Virtual Screening and Lead Optimization through Computational Methods

Virtual screening and computational lead optimization are integral stages in modern drug discovery, enabling the efficient identification and refinement of potential drug candidates. patsnap.comdanaher.com While specific studies applying these methods to this compound are not detailed in the available literature, the general principles are widely applied to related purine derivatives. nih.gov

Virtual Screening

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. nih.govmdpi.combjmu.edu.cn This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening: This method is employed when the three-dimensional structure of the target is unknown. It relies on the knowledge of other molecules that bind to the target. A model, or pharmacophore, is developed based on the common chemical features of these known active compounds. wikipedia.org New compounds, such as this compound, could then be screened to see how well they fit this model.

Structure-Based Virtual Screening: When the 3D structure of the target protein is available, molecular docking simulations can be performed. danaher.commdpi.com In this process, the this compound molecule would be computationally "docked" into the binding site of the target. Sophisticated algorithms then calculate the binding affinity, or ∆Gbinding, which estimates the strength of the interaction. nih.govmdpi.com For instance, in studies on other purine derivatives, virtual screening against phosphatidylinositol-3 kinase (PI3K) isoforms was used to identify selective inhibitors. nih.gov

The results of a virtual screening campaign are typically ranked based on their predicted binding affinity, allowing researchers to prioritize a smaller, more manageable number of compounds for experimental testing. bjmu.edu.cnnih.gov

Lead Optimization

Once a "hit" compound is identified through screening, the lead optimization phase begins. The goal is to modify the initial compound to improve its properties, including efficacy, selectivity, and pharmacokinetic profile. patsnap.comnih.gov Computational methods are crucial in this iterative process. nih.govnih.gov By creating virtual analogs of this compound and predicting their properties, researchers can guide synthetic chemistry efforts toward the most promising modifications. This involves analyzing structure-activity relationships (SAR), which correlate changes in a molecule's structure with its biological activity. patsnap.comwikipedia.org

Below is an illustrative table showing how data from a hypothetical virtual screening of purine analogs against a specific kinase target might be presented.

| Compound ID | Structure | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| LEAD-001 | This compound | -8.5 | Hydrogen bond with ASN-124 |

| ANALOG-01 | (Modification at C2) | -9.2 | Additional hydrophobic interaction with LEU-78 |

| ANALOG-02 | (Modification at N9) | -7.8 | Loss of key hydrogen bond |

| ANALOG-03 | (Modification at N6) | -8.9 | Enhanced pi-stacking with PHE-190 |

This table is for illustrative purposes only. The data does not represent actual experimental or computational results for this compound.

Computational Estimation of Physico-chemical Parameters relevant to biological activity (e.g., pKa, cLogD)

Physicochemical properties play a critical role in determining a molecule's behavior in a biological system, including its absorption, distribution, metabolism, and excretion (ADME). Computational methods are frequently used to predict these parameters early in the drug discovery process.

pKa Estimation

The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity. semanticscholar.org It determines the extent of ionization of a molecule at a given pH, which significantly influences its solubility, membrane permeability, and binding to its biological target. optibrium.compeerj.com For purines, which contain several nitrogen atoms, pKa values are of considerable interest.

Computational pKa prediction can be performed using various methods:

Empirical Methods: These approaches rely on large databases of experimental pKa values and use rules based on chemical structure to predict the pKa of new compounds. peerj.com

Quantum Chemical Methods: These methods, such as those based on Density Functional Theory (DFT), calculate the electronic structure of a molecule to predict its properties. mdpi.com By calculating the free energy change of the protonation/deprotonation reaction, a pKa value can be derived. mdpi.com Often, these calculations are combined with continuum solvation models (like COSMO or SMD) to simulate the effect of the solvent, which is crucial for accuracy. peerj.com

Quantitative Structure-Property Relationship (QSPR): This approach develops a statistical model that correlates structural or electronic descriptors of a set of molecules with their experimentally determined pKa values. This model can then be used to predict the pKa of new compounds like this compound.

cLogD Estimation

The distribution coefficient (LogD) is the ratio of the sum of the concentrations of all forms of a compound (ionized and neutral) in a lipid phase (typically n-octanol) to the sum of its concentrations in an aqueous phase at a specific pH. chemaxon.comacdlabs.com It is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes. chemaxon.comnih.gov The calculated LogD is often referred to as cLogD.

LogD is dependent on both the partition coefficient of the neutral species (LogP) and the pKa of the ionizable groups. chemaxon.comacdlabs.comchemaxon.com Computational tools calculate cLogD by first predicting the cLogP (often using fragment-based methods that sum the contributions of different parts of the molecule) and the pKa values. chemaxon.comchemaxon.com The cLogD at any given pH can then be determined using these predicted values. acdlabs.com

The following table presents predicted physicochemical parameters for this compound and a related compound, N,9-dimethyl-9H-purin-6-amine, for comparative purposes.

| Parameter | This compound | N,9-dimethyl-9H-purin-6-amine |

| Molecular Formula | C8H11N5O | C7H9N5 nih.gov |

| Molecular Weight | 193.21 g/mol | 163.18 g/mol nih.gov |

| Predicted XLogP3 | Value not available | 0.6 nih.gov |

| Predicted pKa (most basic) | Value not available | Value not available |

| Predicted cLogD (pH 7.4) | Value not available | Value not available |

Note: Specific computationally derived values for this compound are not available in the cited literature. XLogP3 is a computationally predicted LogP value.

In Vitro Biological Evaluations Non Clinical Focus

Cell-Based Assays for Mechanistic Understanding

Cell-based assays are crucial for understanding how a compound affects cellular functions and for elucidating its mechanism of action. For a novel purine (B94841) derivative like 2-Methoxy-N,9-dimethyl-9H-purin-6-amine, a variety of such assays would be necessary to characterize its biological effects.

Enzyme Activity Assays

Purine analogs frequently act as inhibitors or modulators of enzymes involved in nucleic acid metabolism and cellular signaling. For instance, studies on related 2,6-disubstituted purine nucleosides have shown that they can be substrates for enzymes like adenosine (B11128) deaminase. The efficiency of such interactions is highly dependent on the specific substitutions on the purine ring. However, no specific data from enzyme activity assays for this compound, such as IC₅₀ or Kᵢ values for specific enzymes, are currently available in the literature.

Receptor Binding Assays and Ligand Specificity Studies

Substituted purines are well-known for their interaction with purinergic receptors, particularly adenosine receptors (A₁, A₂A, A₂B, and A₃). The affinity and selectivity of these interactions are dictated by the substitution pattern on the purine core. For example, research on other 2,6,9-trisubstituted adenines has explored their potential as adenosine receptor antagonists. These studies typically involve radioligand binding assays to determine the binding affinity (Kᵢ) of the compounds for each receptor subtype. To date, no such binding data has been published for this compound.

Cellular Pathway Perturbation Assays

The effect of a compound on cellular pathways, such as those controlling cell cycle progression and apoptosis, provides insight into its potential as a therapeutic agent, particularly in oncology. Studies on other 2,6,9-trisubstituted purine derivatives have demonstrated their ability to induce apoptosis and cause cell cycle arrest in cancer cell lines. These effects are often investigated using techniques like flow cytometry. Specific studies detailing the impact of this compound on cellular pathways have not been reported.

Studies on Nucleic Acid Synthesis and Integrity

Given the structural similarity of purine analogs to the building blocks of DNA and RNA, their ability to interfere with nucleic acid synthesis is a key area of investigation, particularly for antiviral and anticancer activities. Research on various purine derivatives has demonstrated their inhibitory effects on viral replication, which is often linked to the disruption of nucleic acid synthesis. However, there is no published data on the effects of this compound on nucleic acid synthesis or integrity.

Biochemical Assays for Molecular Interactions

Biochemical assays are employed to directly measure the interaction between a compound and its molecular target, providing quantitative data on binding affinity and kinetics.

Label-Free Methods for Binding Kinetics and Affinity

Techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful label-free methods for studying the kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, Kᴅ) of a compound binding to its target protein. These assays are instrumental in drug discovery for characterizing the molecular interactions of a lead compound. At present, there are no publicly available reports of studies using these methods to evaluate the binding kinetics and affinity of this compound with any biological target.

Fluorescence-Based Assays

Currently, there is no publicly available scientific literature detailing the results of fluorescence-based assays for the compound this compound.

Fluorescence-based assays are a common methodology in drug discovery and molecular biology to investigate the interaction of compounds with biological targets. These assays utilize fluorescent molecules, where a change in the fluorescence signal (e.g., intensity, polarization, or resonance energy transfer) indicates a binding event or enzymatic activity. For a purine derivative like this compound, such assays could theoretically be employed to screen for its binding affinity to various receptors, enzymes, or nucleic acid structures. For instance, a fluorescence-based assay could be designed to assess its potential as an inhibitor for a specific enzyme by using a fluorescently labeled substrate. A decrease in the fluorescence signal would correlate with the inhibitory activity of the compound. The development of such assays for purine nucleoside phosphorylase (PNP) has demonstrated the utility of fluorescence detection, which can offer increased sensitivity compared to traditional UV-based methods. nih.gov

Radioligand Competitive Binding Assays

Specific data from radioligand competitive binding assays for this compound are not available in the public domain.

Radioligand competitive binding assays are a gold standard method to determine the affinity of a test compound for a specific receptor. This technique involves the use of a radiolabeled ligand (a molecule known to bind to the target receptor) and measuring the ability of a non-labeled test compound, such as this compound, to displace the radioligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is determined, from which the binding affinity (Ki) can be calculated. This type of assay is crucial for characterizing the selectivity and potency of a compound. For purine derivatives, these assays are frequently used to evaluate their interaction with adenosine receptors or other purinergic targets. nih.gov

Analysis of Metabolites and Metabolic Pathways (in vitro models only)

Identification of Metabolites using LC-MS/MS

There are no published studies identifying the in vitro metabolites of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS is a powerful analytical technique widely used in drug metabolism studies to identify and quantify metabolites. nih.govchromatographyonline.comnih.govplos.org In a typical in vitro metabolism study, the parent compound, this compound, would be incubated with a biological system, such as liver microsomes or hepatocytes. Following incubation, the sample would be analyzed by LC-MS/MS. The liquid chromatography step separates the parent compound from its metabolites based on their physicochemical properties. The tandem mass spectrometry then provides structural information. The first mass spectrometer (MS1) would be set to detect the mass-to-charge ratio (m/z) of the parent compound and its potential metabolites. These ions are then fragmented, and the resulting fragment ions are analyzed by the second mass spectrometer (MS2). By analyzing the fragmentation patterns, the chemical structure of the metabolites can be elucidated. Common metabolic transformations for purine-like structures include N-dealkylation, O-demethylation, and oxidation.

Metabolic Stability in In Vitro Systems (e.g., Microsomes, Hepatocytes)

Specific data on the metabolic stability of this compound in in vitro systems like microsomes or hepatocytes is not documented in the available scientific literature.

Metabolic stability assays are essential in early drug discovery to predict the in vivo half-life of a compound. These assays measure the rate at which a compound is metabolized by enzymes in in vitro systems. The two most common systems are liver microsomes, which contain phase I (e.g., cytochrome P450) and some phase II enzymes, and hepatocytes (liver cells), which contain a full complement of metabolic enzymes.

In a typical microsomal stability assay, this compound would be incubated with liver microsomes and necessary cofactors (like NADPH for CYP450 enzymes). Aliquots are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified using LC-MS/MS. From the rate of disappearance of the parent compound, key pharmacokinetic parameters such as the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated. These parameters help in predicting the hepatic clearance of the compound in vivo.

Below is a hypothetical representation of data that could be generated from such an assay.

| Time (minutes) | % Remaining of this compound |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

| Parameter | Value |

| In Vitro Half-life (t1/2) | [Data not available] |

| Intrinsic Clearance (Clint) | [Data not available] |

Future Research Directions and Translational Potential Non Clinical

Exploration of Novel Biological Targets for Purine (B94841) Derivatives

The therapeutic utility of purine analogs has historically been linked to their ability to mimic endogenous purines, thereby interfering with nucleic acid synthesis or acting on ATP-binding sites in enzymes like kinases. nih.govwikipedia.org Future research is focused on expanding the known target space for these derivatives. Scientists are investigating interactions with a broader range of biomolecules, including enzymes outside of the kinase family, RNA structures, and G-quadruplexes. mdpi.comeurekaselect.com For instance, the design of dual-target inhibitors, such as those targeting both Janus kinase 2 (JAK2) and the bromodomain-containing protein 4 (BRD4), represents a promising strategy to achieve enhanced efficacy or overcome resistance in diseases like myeloproliferative neoplasms. nih.gov The inherent structural versatility of the purine ring allows for the development of compounds with high specificity for novel targets, moving beyond the traditional scope of purine analog research. mdpi.comnih.govresearchgate.net

Development of Advanced Synthetic Routes for Complex Analogs

The creation of novel purine analogs with tailored biological activities is critically dependent on the advancement of synthetic chemistry. researchgate.net Researchers are actively developing more efficient and versatile synthetic methodologies to generate complex purine derivatives. nih.gov These advanced routes, including N-acylation, N-amination, and various metal-catalyzed cross-coupling reactions, enable the precise modification of the purine scaffold at multiple positions. researchgate.netnih.gov This allows for the construction of large and diverse chemical libraries, which are essential for systematic structure-activity relationship (SAR) studies. nih.govresearchgate.net The ability to synthesize structurally complex and challenging analogs, including enantiopure compounds, is crucial for identifying next-generation lead compounds with improved potency and selectivity. researchgate.net

Integration of Multi-Omics Data for Deeper Mechanistic Insights

To unravel the complex biological impact of purine derivatives, future research will increasingly rely on the integration of multiple "omics" data streams. nih.govqiagenbioinformatics.com By combining proteomics (the study of proteins), metabolomics (the study of metabolites), and transcriptomics (the study of RNA transcripts), scientists can obtain a holistic view of the cellular response to a given compound. nih.govnih.govacs.org For example, a multi-omics analysis in a mouse model of depression revealed significant disturbances in purine and glutamate (B1630785) metabolism in the hippocampus. nih.gov This integrated approach can help identify not only the primary molecular target of a purine derivative but also its downstream effects on various cellular pathways and networks. nih.govyoutube.com This deeper mechanistic understanding is vital for predicting a compound's efficacy and potential side effects, and for identifying novel biomarkers. nih.govnih.gov

| Omics Technology | Type of Data Generated | Potential Insights for Purine Research |

| Proteomics | Identification and quantification of proteins and their post-translational modifications. | Direct identification of protein targets, understanding of off-target effects, and changes in protein expression levels in response to treatment. nih.gov |

| Metabolomics | Profiling of small molecule metabolites in a biological system. | Elucidation of how purine analogs affect metabolic pathways and cellular energy status. nih.govnih.gov |

| Transcriptomics | Measurement of gene expression levels (RNA transcripts). | Understanding the impact of purine derivatives on gene regulation and signaling pathways. nih.gov |

Application of Artificial Intelligence and Machine Learning in Purine Research

Design of Chemical Probes for Cellular Pathway Elucidation

To dissect the intricate workings of cellular pathways, researchers rely on highly specific chemical probes. Purine-based molecules are being developed as sophisticated tools for this purpose. nih.govresearchgate.netresearchgate.net These probes can be modified with fluorescent tags or "clickable" chemical handles, allowing for the visualization and isolation of their specific protein targets within cells. nih.govresearchgate.net For example, fluorescently labeled derivatives of the Hsp90 inhibitor PU-H71 have been synthesized to serve as probes for studying the role of this important chaperone protein in live cells using techniques like flow cytometry and fluorescence microscopy. researchgate.net The development of such precision tools is essential for validating new drug targets and for gaining a more detailed understanding of the cellular mechanisms underlying health and disease. nih.govnih.gov

Investigation of Resistance Mechanisms in Model Systems

A significant hurdle in the development of effective therapies is the emergence of drug resistance. For purine analogs, resistance can occur through various mechanisms, such as mutations in the target protein that prevent drug binding or alterations in cellular metabolism that inactivate the drug. aacrjournals.orgnih.gov Investigating these resistance mechanisms in preclinical model systems, like experimental leukemia cell lines, is crucial for developing strategies to overcome them. aacrjournals.orgnih.gov For example, a historical challenge with purine antagonists has been the loss of specific enzymes required to activate the drug within the cancer cell. aacrjournals.org Understanding these escape pathways allows for the rational design of new purine derivatives that can circumvent known resistance mechanisms or for the development of combination therapies that target multiple cellular pathways simultaneously.

Q & A

Basic: What experimental strategies optimize the synthesis of 2-Methoxy-N,9-dimethyl-9H-purin-6-amine?

Methodological Answer:

Synthesis optimization requires careful control of reaction conditions and purification protocols. Key steps include:

- Chlorination and Methylation : Start with a 6-chloropurine precursor, followed by methoxy and methyl group substitutions. Use alkyl halides (e.g., methyl iodide) and bases like potassium carbonate in polar aprotic solvents (e.g., DMF) to drive substitutions at N9 and C2 positions .

- Reaction Monitoring : Employ TLC or HPLC to track reaction progress and minimize by-products. Adjust temperature (e.g., 60–90°C) and reaction time (4–24 hours) to balance yield and selectivity .

- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) improves purity. Confirm final structure via elemental analysis and spectroscopic methods .

Basic: How can researchers confirm the molecular structure of this compound?

Methodological Answer:

Structural confirmation relies on complementary analytical techniques:

- NMR Spectroscopy : Use - and -NMR to resolve methoxy (δ ~3.5–4.0 ppm) and methyl substituents (δ ~3.0–3.3 ppm for N-methyl). Coupling patterns distinguish purine ring protons (e.g., H8 singlet at δ ~8.3 ppm) .

- X-ray Crystallography : Determine bond lengths and angles (e.g., C2-O bond ~1.36 Å) to validate substituent positions and planarity of the purine core. Centrosymmetric dimers formed via hydrogen bonds (N–H⋯N) are common .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHNO: calc. 193.0961) .

Advanced: How do tautomeric equilibria of this compound influence its reactivity?

Methodological Answer:

Tautomerism (amino vs. imino forms) impacts electronic properties and binding interactions:

- NMR Analysis : -NMR or - HMBC identifies tautomeric ratios. For example, methoxy groups at C2 stabilize amino tautomers (dominant in polar solvents) .

- X-ray Data : Bond lengths (e.g., N6–C6 ~1.34 Å in amino form vs. ~1.31 Å in imino) reveal tautomeric preference. Planar purine systems favor intramolecular hydrogen bonding .

- Functional Impact : Amino tautomers enhance nucleophilicity at N1/N3, influencing alkylation or metal coordination. Imino forms may increase electrophilicity at C8 .

Advanced: How do structural modifications at C2 and N9 affect the compound's bioactivity?

Methodological Answer:

Structure-activity relationships (SAR) are guided by substituent steric/electronic effects:

- C2 Methoxy Group : Electron-withdrawing methoxy reduces π-π stacking but enhances hydrogen bonding with targets (e.g., kinases). Compare with chloro or amino analogs to assess polarity effects .

- N9 Methylation : Methyl groups increase lipophilicity and metabolic stability. Isopropyl or benzyl substitutions at N9 alter steric bulk, affecting binding pocket accessibility .

- SAR Validation : Use enzyme inhibition assays (e.g., kinase profiling) and molecular docking (e.g., AutoDock Vina) to correlate substituent properties with activity .

Advanced: How to resolve contradictions in reported biological activities of 2-substituted purine analogs?

Methodological Answer:

Discrepancies often arise from substituent-dependent mechanisms:

- Comparative Studies : Test analogs (e.g., 2-chloro, 2-amino) under identical assay conditions. For example, 2-methoxy derivatives may show lower cytotoxicity but higher target specificity than chloro analogs .

- Computational Modeling : Density functional theory (DFT) calculates electronic parameters (e.g., HOMO/LUMO energies) to predict reactivity differences. MD simulations assess binding kinetics .

- Proteomic Profiling : Use kinome-wide screens or thermal shift assays to identify off-target interactions that explain variability .

Advanced: What mechanistic approaches elucidate the compound's interaction with enzymes?

Methodological Answer:

Mechanistic studies require multidisciplinary techniques:

- Enzyme Inhibition Assays : Measure IC values against purified targets (e.g., PI3K or CDKs). Use Lineweaver-Burk plots to determine competitive/non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven (e.g., hydrophobic) vs. enthalpy-driven (e.g., hydrogen bonding) interactions .

- Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., PDB deposition) to visualize binding modes. Compare with apo structures to identify conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.